2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate
Overview
Description
2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate is a chiral compound that belongs to the class of piperidine derivatives. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications. Piperidine derivatives are widely recognized for their presence in various bioactive molecules, including pharmaceuticals and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate typically involves the asymmetric dearomatization of activated pyridines. This process can be achieved through a chemo-enzymatic approach, which combines chemical synthesis and biocatalysis. The key step in this method is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines to stereo-defined substituted piperidines .
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate involves its interaction with specific molecular targets and pathways. This compound can modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell survival and proliferation . By inhibiting these pathways, the compound can induce apoptosis and inhibit cell migration, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with similar pharmacological properties.
Piperidine: A basic structure present in many pharmaceuticals.
Uniqueness
2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to selectively interact with molecular targets makes it a valuable compound in scientific research and pharmaceutical development.
Properties
IUPAC Name |
2-[(2S)-piperidin-2-yl]ethyl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4S/c1-16(2)13-6-8-17(16,15(19)11-13)12-23(20,21)22-10-7-14-5-3-4-9-18-14/h13-14,18H,3-12H2,1-2H3/t13-,14+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLSUPYXLHXAKQ-JKIFEVAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OCCC3CCCCN3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)OCC[C@@H]3CCCCN3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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